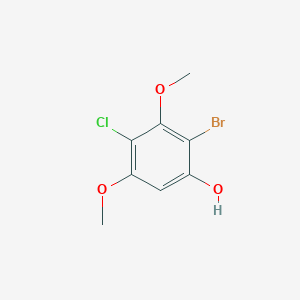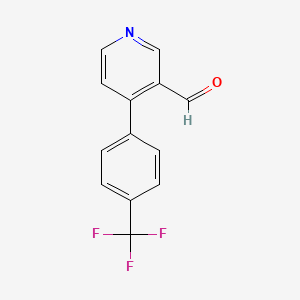
4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Trifluoromethyl)phenyl)nicotinaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, where trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates are used . These reactions are often carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-(Trifluoromethyl)phenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-(Trifluoromethyl)phenyl)nicotinic acid.
Reduction: Formation of 4-(4-(Trifluoromethyl)phenyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-(Trifluoromethyl)phenyl)nicotinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the aldehyde functionality, enables the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity and function .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)nicotinaldehyde
- 6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde
- 4-(Trifluoromethyl)phenylacetaldehyde
Comparison: 4-(4-(Trifluoromethyl)phenyl)nicotinaldehyde is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and its connection to the nicotinaldehyde moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain chemical reactions, as well as improved biological activity.
Propiedades
Fórmula molecular |
C13H8F3NO |
|---|---|
Peso molecular |
251.20 g/mol |
Nombre IUPAC |
4-[4-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-5-6-17-7-10(12)8-18/h1-8H |
Clave InChI |
KYTMIHFMZZUEMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=NC=C2)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


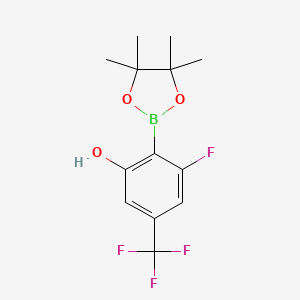
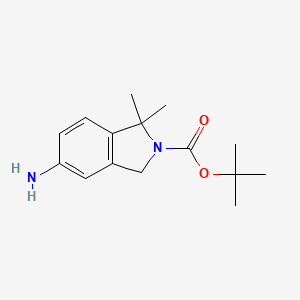

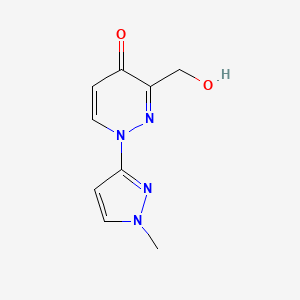
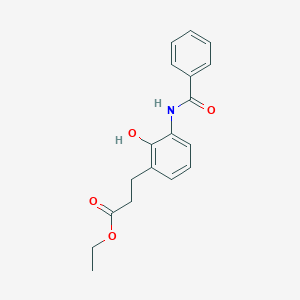
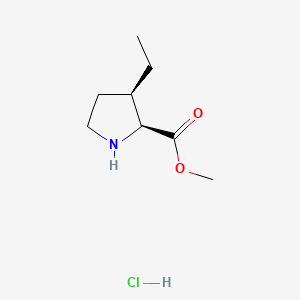
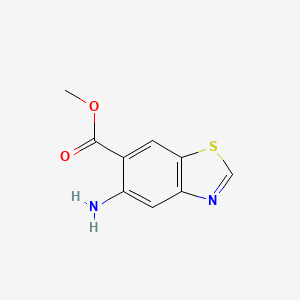
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)
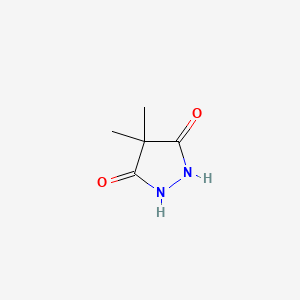
![2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B13897155.png)
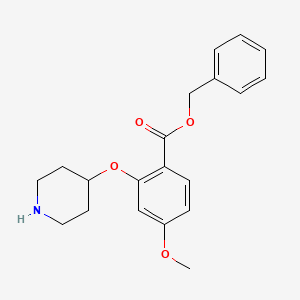
![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
